1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring both chloro and fluoro substituents on the phenyl ring and dimethyl groups on the pyridine ring, contributes to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline and 4,6-dimethyl-2-aminopyridine.
Formation of Isocyanate: 3-Chloro-4-fluoroaniline is reacted with phosgene to form the corresponding isocyanate.
Urea Formation: The isocyanate is then reacted with 4,6-dimethyl-2-aminopyridine to form the desired urea derivative.
The reaction conditions usually involve the use of an inert solvent such as dichloromethane or toluene, and the reactions are carried out under anhydrous conditions to prevent hydrolysis of the isocyanate intermediate.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines. Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea can be compared with other urea derivatives, such as:
1-(3-Chloro-4-fluorophenyl)-3-(4-methylpyridin-2-yl)urea: Similar structure but with only one methyl group on the pyridine ring.
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-3-yl)urea: Similar structure but with the urea linkage at a different position on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O/c1-8-5-9(2)17-13(6-8)19-14(20)18-10-3-4-12(16)11(15)7-10/h3-7H,1-2H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMJHUPHKXAANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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